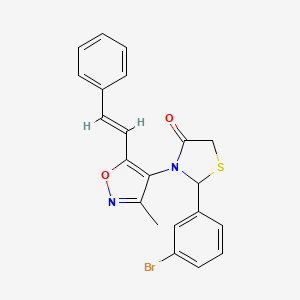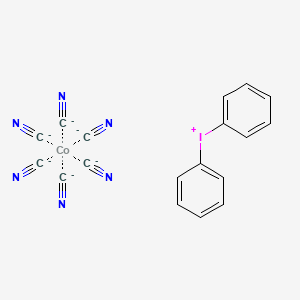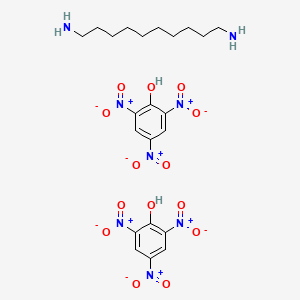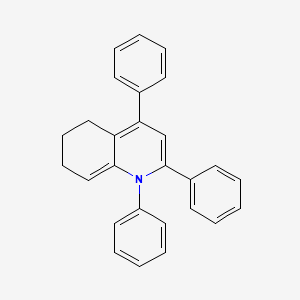
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core that is partially hydrogenated and substituted with three phenyl groups. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a hydrogen donor solvent and a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of homogeneous or heterogeneous catalysts can be optimized to achieve high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Further reduction can lead to fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine for bromination and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination can yield 4-bromo-quinoline derivatives, while oxidation can produce quinoline N-oxides .
Applications De Recherche Scientifique
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline with similar chemical properties.
Quinolines and Quinolones: These compounds share the quinoline core structure and exhibit a wide range of biological activities.
Uniqueness
Quinoline, 1,5,6,7-tetrahydro-1,2,4-triphenyl- is unique due to its specific substitution pattern and partial hydrogenation.
Propriétés
Numéro CAS |
84202-36-8 |
|---|---|
Formule moléculaire |
C27H23N |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
1,2,4-triphenyl-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C27H23N/c1-4-12-21(13-5-1)25-20-27(22-14-6-2-7-15-22)28(23-16-8-3-9-17-23)26-19-11-10-18-24(25)26/h1-9,12-17,19-20H,10-11,18H2 |
Clé InChI |
WZPIABBSXKKSRC-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C2C(=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)

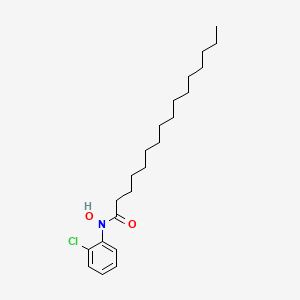

![4-[2-(Benzyloxy)ethyl]-5-(hydroxymethyl)cyclohex-3-en-1-one](/img/structure/B14428014.png)

-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
